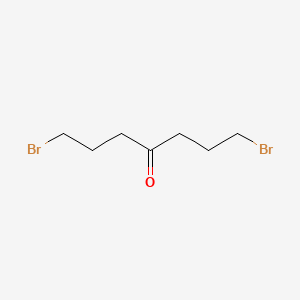
1,7-Dibromo-heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibromo-heptan-4-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, with a ketone functional group at the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dibromo-heptan-4-one can be synthesized through several methods. One common approach involves the bromination of heptan-4-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dibromo-heptan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Typically carried out in polar solvents such as ethanol or water, with the addition of a base like sodium hydroxide (NaOH) to facilitate the reaction.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed
Substitution: Various substituted heptanones, depending on the nucleophile used.
Reduction: 1,7-Dibromo-heptan-4-ol.
Oxidation: 1,7-Dibromo-heptanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,7-Dibromo-heptan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,7-Dibromo-heptan-4-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
1,7-Dibromo-heptan-4-one can be compared with other brominated ketones and heptanones:
1,7-Dibromo-octan-4-one: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
1,7-Dibromo-nonan-4-one: Another homolog with two additional carbon atoms, affecting its reactivity and applications.
1,7-Dichloro-heptan-4-one: Chlorinated analog with different reactivity due to the presence of chlorine atoms instead of bromine.
Propiedades
Número CAS |
89774-18-5 |
|---|---|
Fórmula molecular |
C7H12Br2O |
Peso molecular |
271.98 g/mol |
Nombre IUPAC |
1,7-dibromoheptan-4-one |
InChI |
InChI=1S/C7H12Br2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 |
Clave InChI |
YSAAJLWDNVBQFW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)CCCBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





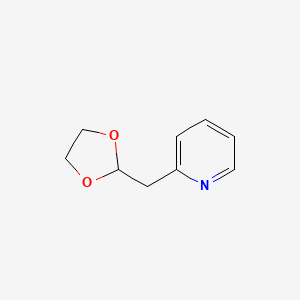
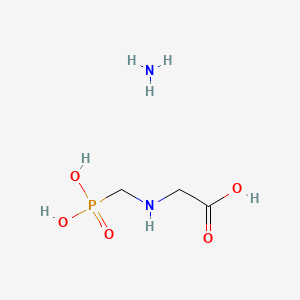
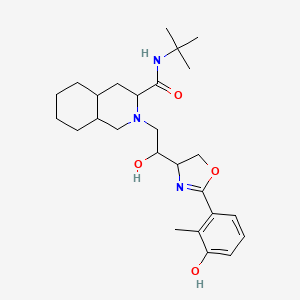
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)

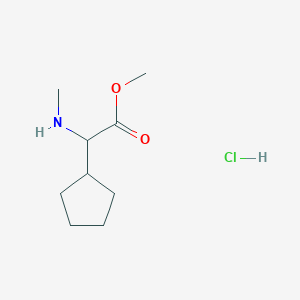
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
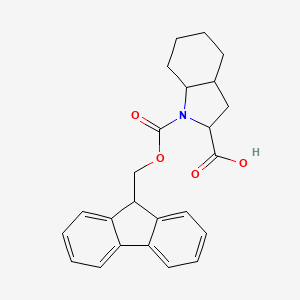

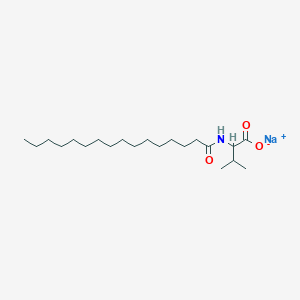
![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
